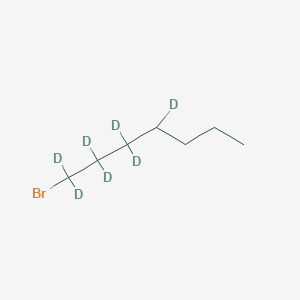

1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo compounds often involves reactions with alkyne molecules, leading to products with complex ring structures or the insertion of alkynes into Al-C bonds. For example, the treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne afforded a product through a mechanism involving the insertion of alkyne molecules into Al-C bonds, highlighting a method that could potentially be adapted for the synthesis of 1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane (Agou et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of bromo compounds reveals complex interactions and formations. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide demonstrates how bromo compounds can form structures with specific stereochemistry and crystal configurations, which might provide insights into the structural analysis of this compound (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

Bromo compounds participate in a variety of chemical reactions, offering pathways to synthesize diverse organic molecules. For instance, 1-bromo-1-lithioethene has been used as a reagent in organic synthesis, undergoing clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols in moderate to excellent yield. This reactivity could be relevant for understanding the chemical reactions involving this compound (Novikov & Sampson, 2005).

Physical Properties Analysis

The physical properties of bromo compounds, such as their crystalline structures and lamellar packing, can be studied through techniques like ultrahigh vacuum scanning tunneling microscopy. Such studies have elucidated the structural properties of self-assembled monolayers of bromoalkanes, which could be analogous to understanding the physical properties of this compound (Florio et al., 2008).

Chemical Properties Analysis

The chemical properties of bromo compounds, including their reactivity and interactions with other molecules, provide a foundation for synthesizing a wide range of organic molecules. For example, the use of Br/Cl to promote regioselective gold-catalyzed rearrangement of propargylic carboxylates showcases the versatility of bromo compounds in synthesis, suggesting similar possibilities for this compound (Wang, Lu, & Zhang, 2010).

Wissenschaftliche Forschungsanwendungen

Reaction Intermediates

The compound has been identified as a reaction intermediate in the formation of specific organic structures. For instance, in a study by Morf and Szeimies (1986), the reaction of a similar bromo-compound with n-butyllithium in ether was discussed, suggesting that "1-Bromo-1,1,2,2,3,3,4-heptadeuterioheptane" could serve as a valuable intermediate in organic synthesis due to its reactivity and potential for transformation into complex molecules Morf & Szeimies, 1986.

Ring Expansions and Insertions

Research has demonstrated the compound's role in facilitating ring expansions. For example, Agou et al. (2015) described the treatment of a bromo-compound with alkyne molecules, leading to the formation of expanded ring structures. This highlights its utility in generating new cyclic compounds with potential applications in material science and pharmaceutical synthesis Agou et al., 2015.

Structural Elucidation and Organic Synthesis

The compound has been utilized in studies focusing on the structural properties of organic molecules and their reactions. For example, Dewar and Fahey (1963) explored the electrophilic addition of deuterium halides to olefins, suggesting that "this compound" could be used to understand the mechanisms of addition reactions in organic chemistry, providing insights into the formation of bromo-derivatives and their stereochemistry Dewar & Fahey, 1963.

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2,3,3,4-heptadeuterioheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i4D,5D2,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-FKODDHCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)